molecular formula C12H18N4O7 B13711561 5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester

5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester

Cat. No.: B13711561
M. Wt: 330.29 g/mol
InChI Key: MMLUEZXBKJUPII-CNYIRLTGSA-N
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Description

Zanamivir Azide Methyl Ester is a derivative of Zanamivir, a neuraminidase inhibitor used primarily as an antiviral agent against influenza viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zanamivir Azide Methyl Ester typically involves multiple steps, starting from the precursor Zanamivir. One common method includes the conversion of Zanamivir to its azide derivative through nucleophilic substitution reactions. This process often involves the use of azide salts such as sodium azide in the presence of suitable solvents and catalysts .

Industrial Production Methods: Industrial production of Zanamivir Azide Methyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Zanamivir Azide Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Zanamivir Azide Methyl Ester has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of Zanamivir Azide Methyl Ester involves the inhibition of the neuraminidase enzyme, which is crucial for the replication and spread of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the infection .

Comparison with Similar Compounds

    Zanamivir: The parent compound, also a neuraminidase inhibitor.

    Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

    Laninamivir: A long-acting neuraminidase inhibitor.

    Peramivir: An intravenous neuraminidase inhibitor.

Uniqueness: Zanamivir Azide Methyl Ester is unique due to its azide and methyl ester functional groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other neuraminidase inhibitors. These modifications can potentially enhance its efficacy and reduce resistance development .

Properties

Molecular Formula

C12H18N4O7

Molecular Weight

330.29 g/mol

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C12H18N4O7/c1-5(18)14-9-6(15-16-13)3-8(12(21)22-2)23-11(9)10(20)7(19)4-17/h3,6-7,9-11,17,19-20H,4H2,1-2H3,(H,14,18)/t6-,7+,9+,10+,11+/m0/s1

InChI Key

MMLUEZXBKJUPII-CNYIRLTGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)N=[N+]=[N-]

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

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